
An In-depth Technical Guide to the Chemical
Properties of Azacyclonol Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Azacyclonol hydrochloride

Cat. No.: B1665904 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of

azacyclonol hydrochloride. The information is curated for professionals in research and drug

development, with a focus on delivering precise data, detailed experimental methodologies,

and clear visual representations of key processes.

Chemical and Physical Properties
Azacyclonol hydrochloride is the hydrochloride salt of azacyclonol, a central nervous system

depressant.[1] It is also known as a metabolite of the antihistamine terfenadine. The following

table summarizes its key chemical and physical properties.
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Property Value Source(s)

IUPAC Name
diphenyl(piperidin-4-

yl)methanol;hydrochloride
[2]

Synonyms

Azacyclonol HCl, Frenquel

Hydrochloride, α,α-Diphenyl-4-

piperidinemethanol

hydrochloride

[2]

CAS Number 1798-50-1 [3]

Molecular Formula C₁₈H₂₂ClNO [2]

Molecular Weight 303.8 g/mol [2]

Melting Point 160–163°C (for the free base)

Solubility

>40.1 µg/mL in aqueous

solution at pH 7.4 (for the free

base). Soluble in ethanol and

DMSO.

[3]

LogP (calculated for free base) 2.9 [3]

pKa

Not experimentally determined.

A calculated value would be

necessary for precise

predictions of ionization.

Spectroscopic Data
Spectroscopic analysis is fundamental to the structural elucidation and quality control of

pharmaceutical compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for confirming the

molecular structure of azacyclonol hydrochloride.
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¹H NMR: Spectra for the free base are available and would show characteristic signals for

the aromatic protons of the two phenyl groups, as well as signals for the protons of the

piperidine ring and the hydroxyl proton.[3]

¹³C NMR: The spectrum of the free base would display distinct signals for the carbon atoms

of the phenyl rings, the piperidine ring, and the carbinol carbon.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the molecule.

The spectrum of azacyclonol would be characterized by absorption bands corresponding to:

O-H stretching of the alcohol group.

C-H stretching from the aromatic and piperidine moieties.

C=C stretching within the aromatic rings.

C-N stretching of the piperidine ring.

C-O stretching of the alcohol.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the

molecule. For azacyclonol (the free base), the protonated molecule [M+H]⁺ would have a

mass-to-charge ratio (m/z) of approximately 268.17.[3] Common fragmentation patterns would

involve the loss of water (H₂O) from the alcohol and cleavage of the piperidine ring.[3]

Experimental Protocols
This section details the methodologies for determining the key chemical properties of

azacyclonol hydrochloride.

Melting Point Determination (Capillary Method)
Objective: To determine the temperature range over which the solid azacyclonol
hydrochloride transitions to a liquid.
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Methodology:

A small, finely powdered sample of azacyclonol hydrochloride is packed into a capillary

tube.

The capillary tube is placed in a melting point apparatus.

The sample is heated at a controlled rate.

The temperature at which the substance begins to melt and the temperature at which it

becomes completely liquid are recorded as the melting range. A narrow melting range is

indicative of high purity.

Solubility Determination
Objective: To quantify the solubility of azacyclonol hydrochloride in a specific solvent system

(e.g., water, buffers).

Methodology:

An excess amount of azacyclonol hydrochloride is added to a known volume of the

solvent at a specified temperature.

The mixture is agitated until equilibrium is reached (i.e., no more solid dissolves).

The solution is filtered to remove any undissolved solid.

The concentration of azacyclonol hydrochloride in the filtrate is determined using a

suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC)

with UV detection.

LogD Determination (Shake-Flask Method at pH 7.4)
Objective: To determine the distribution coefficient of azacyclonol between n-octanol and an

aqueous buffer at physiological pH, which is a critical parameter for predicting its absorption

and distribution in the body.

Methodology:
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A solution of azacyclonol hydrochloride is prepared in a biphasic system of n-octanol and

a phosphate buffer at pH 7.4.

The mixture is shaken vigorously to facilitate the partitioning of the compound between the

two phases until equilibrium is achieved.[2]

The mixture is then centrifuged to ensure complete separation of the n-octanol and aqueous

layers.[4]

The concentration of azacyclonol in each phase is quantified by HPLC-UV.[2]

The LogD value is calculated as the logarithm of the ratio of the concentration in the n-

octanol phase to the concentration in the aqueous phase.[4]

Spectroscopic Analysis Protocols
NMR Sample Preparation: A small amount of azacyclonol hydrochloride is dissolved in a

deuterated solvent (e.g., DMSO-d₆ or D₂O) and placed in an NMR tube for analysis.

FT-IR Sample Preparation (KBr Pellet): A small amount of finely ground azacyclonol
hydrochloride is mixed with dry potassium bromide (KBr) powder. The mixture is then

pressed into a thin, transparent pellet, which is placed in the FT-IR spectrometer for analysis.

[3]

Mass Spectrometry Sample Preparation: The sample is dissolved in a suitable solvent and

introduced into the mass spectrometer, typically via direct infusion or after separation by

liquid chromatography (LC-MS).

Signaling Pathways and Experimental Workflows
As a central nervous system depressant, the precise intracellular signaling pathways of

azacyclonol are not extensively detailed in publicly available literature. However, its formation

as a metabolite of terfenadine is a well-documented process that is crucial for understanding its

pharmacokinetics.

Metabolic Pathway of Terfenadine to Azacyclonol
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Azacyclonol is a major active metabolite of the antihistamine terfenadine.[3] Its formation is

primarily catalyzed by the cytochrome P450 enzyme CYP3A4 through N-dealkylation.

Terfenadine AzacyclonolN-dealkylationCYP3A4 Enzyme
(in Liver)

catalyzes

Click to download full resolution via product page

Caption: Metabolic conversion of terfenadine to azacyclonol via CYP3A4.

Experimental Workflow for LogD Determination
The following diagram illustrates the key steps in the experimental determination of the LogD

value for azacyclonol hydrochloride.
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Caption: Workflow for the shake-flask method of LogD determination.
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This guide provides a foundational understanding of the chemical properties of azacyclonol
hydrochloride, essential for its development and application in scientific research. The

provided protocols offer standardized approaches to enable reproducible and accurate

characterization of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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